7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3(5H)-one class, characterized by a fused pyrazole-pyridinone core. Key structural features include:
- A 2-phenyl group at position 2, contributing to aromatic stacking interactions.
- A 5-(2-methoxyethyl) substituent, enhancing solubility via ether linkages.
- A 7-position piperazine-1-carbonyl moiety with a 2-ethoxyethyl side chain, which improves pharmacokinetic properties (e.g., solubility, metabolic stability) through hydrogen bonding and increased hydrophilicity .
Synthetic routes for analogous compounds (e.g., pyrazolo-pyridinones) often involve multi-component reactions (MCRs) or sequential alkylation/acylation steps. For instance, similar piperazine-containing derivatives are synthesized via coupling reactions between pyrazolo-pyridinone intermediates and functionalized piperazines under reflux conditions .
Properties
IUPAC Name |
7-[4-(2-ethoxyethyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-3-33-16-14-26-9-11-28(12-10-26)23(30)20-17-27(13-15-32-2)18-21-22(20)25-29(24(21)31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVICBPBKKTKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the provided evidence:
Key Structural and Functional Insights:
Piperazine carbonyl groups (common in ) are critical for interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding.
Ether vs. Alkyl Side Chains :
- The 2-methoxyethyl group at position 5 (target compound) likely enhances solubility over the ethyl group in , reducing metabolic degradation compared to purely alkyl chains.
Core Rigidity and Bioactivity :
- Compounds with fused pyrimidine or oxazine rings (e.g., ) exhibit increased rigidity, which may improve binding specificity but reduce synthetic accessibility.
Synthetic Efficiency: Ionic liquid-mediated MCRs () enable rapid synthesis of pyrazolo-pyridinones, whereas piperazine coupling () requires precise stoichiometry and reflux conditions.
Research Findings and Discussion
- Solubility and Pharmacokinetics: The target compound’s methoxyethyl and ethoxyethyl groups likely confer better aqueous solubility than analogs with alkyl/aryl substituents (e.g., ).
- Biological Activity: While direct data for the target compound is absent, structurally related pyrazolo-pyridinones (e.g., ) show antimicrobial activity, implying that the target may share similar mechanisms (e.g., enzyme inhibition).
- Synthetic Challenges : The piperazine-carbonyl linkage requires careful optimization to avoid side reactions, as seen in the purification steps for .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, with critical optimization at each stage:
- Reaction Conditions: Adjust temperature, solvent polarity, and catalyst loading. For example, palladium-based catalysts may enhance coupling reactions in the pyrazolo-pyridine core formation .
- Purification: Use preparative high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts. Gradient elution with acetonitrile/water mixtures is recommended for resolving polar impurities .
- Characterization: Validate purity via LC-MS and confirm structural integrity using H/C NMR spectroscopy .
Q. What analytical techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign proton environments (e.g., piperazine methylene groups at δ 2.5–3.5 ppm) and carbonyl signals (δ 160–170 ppm) .
- X-ray Crystallography: Resolve the 3D conformation of the pyrazolo[4,3-c]pyridinone core and substituent orientations .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., C₂₉H₃₃N₅O₄) with <2 ppm error .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes associated with the pyrazolo-pyridine scaffold (e.g., kinases, GPCRs) .
- In Vitro Assays: Use fluorescence polarization for enzyme inhibition or radioligand binding assays for receptor affinity. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
Methodological Answer:
- Systematic Modification: Synthesize analogs with variations in the piperazine (e.g., ethoxyethyl vs. methyl substitution) and pyridinone substituents (e.g., methoxyethyl vs. phenyl groups) .
- Biological Testing: Compare IC₅₀ values across analogs in target-specific assays (Table 1).
| Analog | R₁ (Piperazine) | R₂ (Pyridinone) | IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | 2-ethoxyethyl | 2-methoxyethyl | 120 |
| Analog A | Methyl | 2-methoxyethyl | 450 |
| Analog B | 2-ethoxyethyl | Phenyl | 85 |
Data adapted from studies on structurally related pyrazolo-pyridines .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding. Low oral bioavailability due to poor solubility may explain reduced in vivo activity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption .
Q. How can molecular docking and biophysical assays elucidate target engagement mechanisms?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s piperazine carbonyl and a target kinase’s ATP-binding pocket. Validate with mutagenesis studies (e.g., alanine scanning) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ, kₒff) to determine affinity (KD). A slow kₒff suggests prolonged target residence time, correlating with in vivo efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Compare protocols for differences in buffer pH, ion concentration, or incubation time. For example, Mg²⁺ concentration variations can alter kinase inhibition profiles .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Experimental Design for In Vivo Studies
Q. What parameters are critical for designing rodent models to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Dose Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a dosing regimen maintaining plasma levels above the IC₉₀ .
- Endpoint Selection: Use biomarkers (e.g., cytokine levels for inflammation models) instead of subjective behavioral metrics to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
